3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt

説明

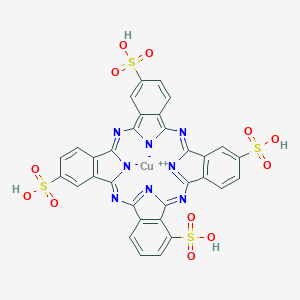

3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt is a complex organic compound with the molecular formula C32H12CuN8O12S4 · 4Na. It is a derivative of copper phthalocyanine, a well-known pigment, and is characterized by the presence of four sulfonyl groups attached to the phthalocyanine ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt typically involves the sulfonation of copper phthalocyanine. The process begins with the preparation of copper phthalocyanine, which is then subjected to sulfonation using sulfuric acid or oleum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is isolated and purified through filtration, washing, and drying processes .

化学反応の分析

Types of Reactions

3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: It can be reduced to lower oxidation state forms using reducing agents.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Photodynamic Therapy (PDT)

CuTsPc has been explored as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells.

- Case Study : A study conducted by Abramson et al. demonstrated the potential of CuTsPc in inducing rapid calcium release from sarcoplasmic reticulum vesicles, suggesting its utility in PDT applications .

Environmental Remediation

The compound has been utilized in environmental chemistry for the adsorption of polycyclic aromatic hydrocarbons (PAHs) and other environmental pollutants.

- Case Study : Research indicated that cellulose modified with CuTsPc can selectively adsorb polycyclic compounds, aiding in the isolation of mutagens and carcinogens from environmental samples .

Organic Photovoltaics

CuTsPc is being investigated for its role in organic photovoltaic devices due to its favorable electronic properties.

- Case Study : A study published in the Journal of Physical Chemistry highlighted improvements in the efficiency of organic photovoltaic devices using water-soluble CuTsPc, which enhances charge transport properties due to its solubility .

Data Tables

Toxicological Considerations

While CuTsPc has promising applications, it is essential to consider its toxicological properties. The compound can cause skin irritation and gastrointestinal disturbances upon ingestion . Proper handling and safety precautions must be adhered to when working with this chemical.

作用機序

The mechanism of action of 3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt involves its interaction with molecular targets through its sulfonyl groups and copper center. The compound can generate reactive oxygen species (ROS) under light irradiation, making it effective in photodynamic therapy. The sulfonyl groups enhance its solubility and facilitate its interaction with biological molecules .

類似化合物との比較

Similar Compounds

Copper phthalocyanine: The parent compound without sulfonyl groups.

Iron phthalocyanine: Similar structure but with iron as the central metal.

Nickel phthalocyanine: Contains nickel instead of copper.

Uniqueness

3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt is unique due to its enhanced solubility and reactivity imparted by the sulfonyl groups. These properties make it more versatile in various applications compared to its non-sulfonated counterparts .

生物活性

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt (CuPcS4), is a sulfonated derivative of copper phthalocyanine that has garnered attention due to its promising biological activities. This compound is characterized by its high solubility in water and significant photophysical properties, making it suitable for various applications in medicinal chemistry and photodynamic therapy (PDT).

Chemical Structure and Properties

The structure of CuPcS4 consists of a copper ion coordinated to a phthalocyanine core with four sulfonic acid groups attached to the peripheral positions. This modification enhances its solubility and biological compatibility compared to other phthalocyanines.

| Property | Value |

|---|---|

| Molecular Formula | C26H16N8O12S4Cu |

| Molecular Weight | 680.96 g/mol |

| Solubility | Soluble in water and DMSO |

| Absorption Maxima | 670-750 nm (Q-band) |

Antiviral Properties

CuPcS4 has been extensively studied for its antiviral properties, particularly against HIV. Research indicates that it can inhibit HIV-1 infection by interfering with the virus's ability to enter host cells. A study reported an effective concentration (EC50) of 1 µg/ml for CuPcS4, demonstrating its potential as an antiviral agent with low toxicity and high thermal stability .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against a range of pathogens. Its virucidal effects have been linked to the ability to disrupt viral membranes and inhibit replication processes. Variations in biological activity have been noted depending on the isomer used, with CuPcS3444 showing superior efficacy compared to other commercial variants like CuPcS4444 .

Photodynamic Therapy

CuPcS4 is also being explored for its applications in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property allows it to selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue. Studies have shown that CuPcS4 can effectively induce apoptosis in cancer cell lines when exposed to light .

Case Studies

-

Antiviral Efficacy Against HIV

- Study : Vzorov et al. (2003) investigated the antiviral activity of CuPcS4.

- Findings : The compound inhibited HIV-1 infection effectively when cells were pre-treated with CuPcS4 prior to viral exposure. The study highlighted the potential for clinical applications in HIV treatment.

- Antimicrobial Application

- Photodynamic Therapy Trials

特性

IUPAC Name |

copper;2,11,20,29,37,40-hexaza-38,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O12S4.Cu/c41-53(42,43)13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(55(47,48)49)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)56(50,51)52)28(40-32)38-31-21-11-14(54(44,45)46)5-8-17(21)26(34-29)36-31;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYOSIPFSOPTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=NC2=N3)[N-]7)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16CuN8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154012 | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark purple solid; [Sigma-Aldrich MSDS] | |

| Record name | Copper phthalocyanine-3,4',4",4"'-tetrasulfonic acid tetrasodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123439-80-5 | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123439805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper phthalocyanine-3,4',4'',4'''-tetrasulfonic acid tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。